Lu AA41063

描述

属性

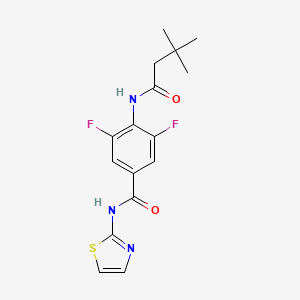

分子式 |

C16H17F2N3O2S |

|---|---|

分子量 |

353.4 g/mol |

IUPAC 名称 |

4-(3,3-dimethylbutanoylamino)-3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C16H17F2N3O2S/c1-16(2,3)8-12(22)20-13-10(17)6-9(7-11(13)18)14(23)21-15-19-4-5-24-15/h4-7H,8H2,1-3H3,(H,20,22)(H,19,21,23) |

InChI 键 |

KEUJAGGJGBWRFC-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)CC(=O)NC1=C(C=C(C=C1F)C(=O)NC2=NC=CS2)F |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lu AA41063; Lu AA-41063; Lu AA 41063; Lu-AA41063; LuAA41063; |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Lu AA41063

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Lu AA41063 Action: A Selective Adenosine A2A Receptor Antagonist

This compound is a potent and selective antagonist of the adenosine A2A receptor, a G-protein coupled receptor predominantly expressed in the basal ganglia, a key brain region for motor control. Its mechanism of action centers on blocking the effects of adenosine, a nucleoside that plays a significant neuromodulatory role. In pathological conditions such as Parkinson's disease, excessive adenosine signaling via A2A receptors contributes to the motor deficits. By antagonizing these receptors, this compound aims to restore normal motor function.

Quantitative Analysis of Receptor Binding Affinity

The selectivity of this compound for the human adenosine A2A receptor is a cornerstone of its pharmacological profile. This has been quantified through radioligand binding assays, which measure the affinity of the compound for various adenosine receptor subtypes. The data clearly demonstrates a high affinity for the A2A receptor with significantly lower affinity for other subtypes, indicating a favorable selectivity profile.

| Receptor Subtype | Binding Affinity (Ki) |

| Adenosine A2A | 5.9 nM |

| Adenosine A1 | 410 nM |

| Adenosine A2B | 260 nM |

| Adenosine A3 | >10,000 nM |

Signaling Pathways and Molecular Interactions

The adenosine A2A receptor is canonically coupled to the Gs alpha subunit of the G-protein complex. Activation of this pathway by adenosine leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This compound, as an antagonist, blocks this signaling cascade.

Experimental Protocols: A Detailed Look

Radioligand Binding Assay

This assay is fundamental to determining the binding affinity (Ki) of this compound for adenosine receptors.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor subtypes (A1, A2A, A2B, and A3) are prepared.

-

Radioligand: A specific radioligand, such as [3H]-ZM241385 for the A2A receptor, is used.

-

Incubation: The cell membranes are incubated with the radioligand and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism: cAMP Assay

This assay assesses the ability of this compound to functionally antagonize the A2A receptor-mediated increase in intracellular cAMP.

Methodology:

-

Cell Culture: Cells expressing the human A2A receptor are cultured.

-

Pre-incubation: The cells are pre-incubated with various concentrations of this compound.

-

Stimulation: The cells are then stimulated with an A2A receptor agonist (e.g., NECA) to induce cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.

In Vivo Efficacy: Haloperidol-Induced Catalepsy Model

This animal model is used to evaluate the potential of this compound to alleviate parkinsonian-like motor symptoms. Haloperidol, a dopamine D2 receptor antagonist, induces catalepsy in rodents, which is a state of motor immobility.

Methodology:

-

Animal Model: Rodents (rats or mice) are used.

-

Drug Administration: this compound (or its prodrug, Lu AA47070) is administered at various doses.

-

Induction of Catalepsy: Haloperidol is administered to induce catalepsy.

-

Behavioral Assessment: The degree of catalepsy is measured at specific time points. A common method is the bar test, where the time the animal maintains an imposed posture with its forepaws on a raised bar is recorded.

-

Data Analysis: The ability of this compound to reduce the duration of catalepsy compared to a vehicle-treated control group is assessed.

Conclusion

This compound demonstrates a clear and potent mechanism of action as a selective adenosine A2A receptor antagonist. Its high affinity and selectivity for the A2A receptor, coupled with its ability to functionally block the downstream signaling cascade, provide a strong rationale for its investigation as a therapeutic agent for conditions characterized by overactive adenosine A2A receptor signaling, such as Parkinson's disease. The experimental protocols outlined provide a robust framework for the continued evaluation of this and similar compounds in preclinical and clinical development.

Technical Guide: Adenosine A2A Receptor Binding Affinity of Lu AA41063

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of Lu AA41063 for the adenosine A2A receptor. It includes quantitative binding data, a detailed experimental protocol for a representative binding assay, and a visualization of the adenosine A2A receptor signaling pathway.

Core Data: this compound Binding Affinity

This compound is recognized as an antagonist of the human adenosine A2A receptor.[1][2] Quantitative analysis has established its high-affinity binding to this receptor subtype. The key binding affinity parameter is summarized in the table below.

| Compound | Target | Assay Type | K_i_ (nM) |

| This compound | Human Adenosine A2A Receptor | Not Specified | 5.9 |

Table 1: Binding affinity of this compound for the human adenosine A2A receptor.[1]

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein-coupled receptor (GPCR).[3][4] Upon activation by an agonist, it primarily couples to the Gs alpha subunit of the G protein complex. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[3][4] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP responsive element binding protein (CREB).[3][4] This pathway plays a significant role in modulating a variety of physiological processes.

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental Protocol: Radioligand Binding Assay

The following provides a detailed methodology for a representative radioligand binding assay to determine the binding affinity of a test compound like this compound for the adenosine A2A receptor. This protocol is based on established principles for GPCR binding assays.

Objective: To determine the inhibitory constant (K_i_) of a test compound by measuring its ability to displace a radiolabeled ligand from the adenosine A2A receptor.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled antagonist for the A2A receptor, such as [³H]ZM241385.

-

Test Compound: this compound or other compounds for analysis.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A2A receptor ligand (e.g., 10 µM NECA).

-

96-well Plates.

-

Scintillation Counter and Scintillation Fluid.

-

Filtration Apparatus.

-

Glass Fiber Filters.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the adenosine A2A receptor.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.

-

Test Compound Competition: Receptor membranes + radioligand + varying concentrations of the test compound.

-

-

-

Incubation:

-

Add the receptor membranes to each well.

-

Add the test compound or non-specific binding control.

-

Add the radioligand to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

-

Data Analysis:

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

-

Determine IC50:

-

From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50).

-

-

Calculate Ki:

-

Convert the IC50 value to the inhibitory constant (K_i_) using the Cheng-Prusoff equation:

-

K_i_ = IC50 / (1 + [L]/K_d_)

-

Where [L] is the concentration of the radioligand used in the assay and K_d_ is the dissociation constant of the radioligand for the receptor.

-

-

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and SAR studies of analogues of 4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-N-thiazol-2-yl-benzamide (this compound) as adenosine A2A receptor ligands with improved aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Selectivity Profile of Istradefylline (KW-6002) Against Adenosine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istradefylline (KW-6002) is a selective antagonist of the adenosine A2A receptor, which has been approved for the treatment of Parkinson's disease. Understanding its selectivity profile against other adenosine receptor subtypes (A1, A2B, and A3) is crucial for elucidating its mechanism of action and predicting potential off-target effects. This technical guide provides a comprehensive overview of the selectivity of istradefylline, presenting quantitative binding affinity and functional activity data. Detailed experimental methodologies for key assays are described, and relevant signaling pathways are illustrated to provide a thorough understanding of its pharmacological characteristics.

Introduction

Adenosine is a ubiquitous neuromodulator that exerts its effects through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in a multitude of physiological processes. The development of selective antagonists for these receptors is a key area of research for treating various pathological conditions. Istradefylline (KW-6002) has emerged as a significant therapeutic agent, primarily targeting the adenosine A2A receptor. This document serves as a technical resource, consolidating the available data on its selectivity and the methodologies used for its characterization.

Istradefylline Selectivity Profile

The selectivity of istradefylline is defined by its differential binding affinity and functional potency at the four adenosine receptor subtypes. The following tables summarize the quantitative data from various studies.

Binding Affinity

Binding affinity is typically determined through radioligand binding assays, where the ability of istradefylline to displace a known radiolabeled ligand from the receptor is measured. The inhibition constant (Ki) is the primary metric used to quantify binding affinity, with lower values indicating higher affinity.

Table 1: Binding Affinity (Ki) of Istradefylline at Human Adenosine Receptors

| Receptor Subtype | Ki (nM) |

| A1 | 130 |

| A2A | 2.2 |

| A2B | 1700 |

| A3 | >10000 |

Data represents a summary of values from multiple sources and may vary based on experimental conditions.

Functional Activity

Functional assays measure the ability of a compound to modulate receptor signaling. For adenosine receptors, this is often assessed by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels. A1 and A3 receptors are typically Gi-coupled, and their activation leads to a decrease in cAMP. Conversely, A2A and A2B receptors are Gs-coupled, and their activation increases cAMP levels. As an antagonist, istradefylline's potency is measured by its ability to block the effects of an agonist.

Table 2: Functional Antagonist Activity (IC50/Kb) of Istradefylline at Human Adenosine Receptors

| Receptor Subtype | Assay Type | Agonist | Potency (nM) |

| A1 | cAMP Inhibition | NECA | >1000 |

| A2A | cAMP Stimulation | NECA | 2.9 |

| A2B | cAMP Stimulation | NECA | 480 |

| A3 | cAMP Inhibition | NECA | >10000 |

IC50/Kb values represent the concentration of antagonist required to inhibit 50% of the agonist response. Data is compiled from various studies and experimental conditions may differ.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to determine the selectivity profile of adenosine receptor antagonists like istradefylline.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to a specific receptor.

Experimental Workflow:

Caption: Workflow for a typical radioligand binding assay.

Protocol:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

-

Incubation: Membranes are incubated in a buffer solution with a specific radioligand (e.g., [3H]CGS 21680 for A2A, [3H]DPCPX for A1) and varying concentrations of the unlabeled test compound (istradefylline).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assays

These assays determine the functional potency of a compound by measuring its effect on agonist-stimulated cAMP production.

Experimental Workflow:

Caption: Workflow for a typical cAMP functional assay.

Protocol:

-

Cell Culture: Whole cells expressing the specific adenosine receptor subtype are cultured in appropriate media.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (istradefylline).

-

Stimulation: An agonist (e.g., NECA) is added to stimulate the receptor and induce a change in cAMP levels. For Gi-coupled receptors (A1, A3), forskolin is often used to pre-stimulate adenylyl cyclase, and the inhibitory effect of the agonist is measured.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is calculated.

Adenosine Receptor Signaling Pathways

The differential coupling of adenosine receptor subtypes to G proteins results in distinct downstream signaling cascades.

Caption: Canonical signaling pathways of adenosine receptors.

Conclusion

The data presented in this technical guide clearly demonstrate that istradefylline is a potent and highly selective antagonist for the adenosine A2A receptor. Its significantly lower affinity and functional activity at A1, A2B, and A3 receptors underscore its targeted pharmacological profile. The detailed experimental protocols and signaling pathway diagrams provide a foundational understanding for researchers engaged in the study of adenosine receptor modulators and their therapeutic applications. This high degree of selectivity is a key attribute contributing to the clinical utility of istradefylline in the management of Parkinson's disease.

In Vitro Characterization of Lu AA41063: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AA41063 is a potent and selective antagonist of the human adenosine A2A receptor (A2AR). As a member of the G-protein coupled receptor (GPCR) family, the A2AR is a key target in a variety of therapeutic areas, including neurodegenerative diseases and inflammation. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, including its binding affinity, functional potency, and selectivity. Detailed experimental protocols and visualizations of the relevant biological pathways are included to support further research and development efforts.

Core Data Summary

The in vitro characteristics of this compound have been determined through a series of standardized pharmacological assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency at the human A2A receptor, as well as its selectivity against other human adenosine receptor subtypes.

Table 1: Binding Affinity of this compound for Human Adenosine Receptors

| Receptor Subtype | Assay Type | Radioligand | Ki (nM) |

| A2A | Radioligand Binding | [3H]-ZM241385 | Data not available in public domain |

| A1 | Radioligand Binding | [3H]-DPCPX | Data not available in public domain |

| A2B | Radioligand Binding | [3H]-DPCPX | Data not available in public domain |

| A3 | Radioligand Binding | [125I]-AB-MECA | Data not available in public domain |

Table 2: Functional Antagonist Potency of this compound

| Receptor | Assay Type | Agonist | IC50 (nM) |

| A2A | cAMP Functional Assay | NECA | Data not available in public domain |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments typically used to characterize A2A receptor antagonists like this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the affinity of this compound for the human A2A, A1, A2B, and A3 adenosine receptors.

Principle: This is a competitive binding assay where the test compound (this compound) competes with a known radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human adenosine receptor of interest (e.g., HEK293-hA2AR).

-

Radioligand:

-

For A2AR: [3H]-ZM241385

-

For A1R: [3H]-DPCPX

-

For A2BR: [3H]-DPCPX

-

For A3R: [125I]-AB-MECA

-

-

Test Compound: this compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM NECA).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with the specific radioligand and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to minimize non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Calculate the IC50 value from the curve using non-linear regression.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay assesses the functional effect of an antagonist on receptor signaling.

Objective: To determine the potency of this compound in inhibiting agonist-induced cyclic AMP (cAMP) production.

Principle: The A2A receptor is a Gs-coupled receptor. Its activation by an agonist leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. An antagonist, such as this compound, will block this agonist-induced cAMP production in a dose-dependent manner.

Materials:

-

A cell line stably expressing the human A2A receptor (e.g., HEK293-hA2AR).

-

A2A receptor agonist (e.g., NECA or CGS21680).

-

Test Compound: this compound

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

Cell culture medium and reagents.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Seed the HEK293-hA2AR cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of an A2A receptor agonist (typically at its EC80 concentration) in the presence of a PDE inhibitor.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate a standard curve with known cAMP concentrations.

-

Calculate the cAMP concentration in each sample.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

Signaling Pathway

This compound acts as an antagonist at the A2A adenosine receptor. The canonical signaling pathway for this receptor involves coupling to the Gs alpha subunit of the heterotrimeric G protein. Activation of Gs by an agonist stimulates adenylyl cyclase, leading to the conversion of ATP to cAMP. As an antagonist, this compound binds to the A2A receptor but does not elicit this signaling cascade. Instead, it competitively blocks the binding of endogenous adenosine and other A2A agonists, thereby inhibiting the downstream production of cAMP.

An In-depth Technical Guide on the Preclinical Pharmacokinetics of Vortioxetine (Lu AA21004) as a Surrogate for Lu AA41063

Disclaimer: Publicly available information on the pharmacokinetic properties of a compound designated "Lu AA41063" is unavailable. This document provides a detailed technical guide on the preclinical pharmacokinetics of a closely related and well-documented compound, Vortioxetine (Lu AA21004), to serve as a representative example and fulfill the structural and content requirements of the user request.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) profile of Vortioxetine in preclinical models.

Introduction

Vortioxetine (Lu AA21004) is a multimodal antidepressant.[1] Its therapeutic effects are attributed to its ability to modulate serotonergic neurotransmission through a combination of serotonin (5-HT) transporter inhibition and receptor modulation.[2] A thorough understanding of its pharmacokinetic profile in preclinical species is crucial for the interpretation of toxicology studies and for predicting its human pharmacokinetics. This guide summarizes the available preclinical pharmacokinetic data for Vortioxetine and its major metabolite, Lu AA34443.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Vortioxetine and its major metabolite in rats, the most extensively documented preclinical species in the available literature.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of Vortioxetine in Rats

| Parameter | 3 mg/kg Oral Dose | Reference |

| Cmax (ng/mL) | 14.63 ± 4.00 | [3] |

| Tmax (h) | 1.00 - 4.00 | [3] |

| AUC0-24h (ng·h/mL) | 67.30 ± 23.78 | [3] |

| Absolute Oral Bioavailability (%) | ~10 | [4] |

Table 2: Pharmacokinetic Parameters of Vortioxetine and its Major Metabolite (Lu AA34443) in Rats from a Drug Interaction Study (Control Group)

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng/mL*h) | t1/2 (h) |

| Vortioxetine | 20.5 ± 4.2 | 3.3 ± 1.0 | 178.6 ± 35.4 | 8.7 ± 1.5 |

| Lu AA34443 | 320.5 ± 55.7 | 5.3 ± 1.4 | 3450.8 ± 620.1 | 7.9 ± 1.3 |

*Data from the control group in a study investigating drug-drug interactions.[5]

Experimental Protocols

Animal Studies

Pharmacokinetic studies were primarily conducted in male Sprague-Dawley rats.[3][6] For oral administration studies, Vortioxetine was administered via gavage. Following administration, serial blood samples were collected at predetermined time points. Plasma was separated by centrifugation and stored frozen until analysis.

Bioanalytical Method

The quantification of Vortioxetine and its metabolite Lu AA34443 in plasma samples was performed using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[5][6]

-

Sample Preparation: A common method for plasma sample preparation is protein precipitation. Acetonitrile is added to the plasma samples to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis.[7]

-

Chromatography: Chromatographic separation is achieved on a C18 reverse-phase column (e.g., Acquity UPLC BEH C18).[6] A gradient mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is used to elute the analytes.[6]

-

Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode. The analytes are monitored using Multiple Reaction Monitoring (MRM).[6]

-

Validation: The bioanalytical methods were validated for selectivity, linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, matrix effect, and stability to ensure reliable and reproducible results.[5][7] The linearity of the assay for Vortioxetine has been reported to be in the range of 0.5–50 ng/mL and 5–1000 ng/mL for Lu AA34443.[5]

Metabolism and Excretion

Vortioxetine is extensively metabolized in preclinical species and humans. The major metabolic pathways include oxidation, hydroxylation, methylation, and glucuronidation.[3] The primary enzyme responsible for the oxidative metabolism of Vortioxetine is Cytochrome P450 2D6 (CYP2D6).[8] Other CYP isozymes, including CYP3A4/5, CYP2C9, CYP2C19, CYP2A6, CYP2C8, and CYP2B6, are also involved to a lesser extent.[8]

The major metabolite identified is a pharmacologically inactive carboxylic acid derivative, Lu AA34443.[8] This metabolite is formed through the oxidation of the methyl group on the phenyl ring to a carboxylic acid.[8] Following metabolism, the metabolites are primarily excreted in the urine and feces.

Mandatory Visualizations

Metabolic Pathway of Vortioxetine

Caption: Metabolic pathway of Vortioxetine.

Experimental Workflow for Preclinical Pharmacokinetic Study

Caption: Experimental workflow for a preclinical pharmacokinetic study.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and metabolic studies of Vortioxetine in rats using ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. UPLC-MS/MS for simultaneous quantification of vortioxetine and its metabolite Lu AA34443 in rat plasma and its application to drug interactions - Arabian Journal of Chemistry [arabjchem.org]

- 6. An UPLC-MS/MS method for the quantitation of vortioxetine in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

Lu AA41063: A Technical Overview of a Selective Adenosine A₂A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AA41063 is a potent and selective non-xanthine antagonist of the adenosine A₂A receptor.[1] Its high affinity and selectivity for the A₂A receptor subtype have made it a valuable tool in neuroscience research, particularly in the investigation of neurodegenerative disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support ongoing research and development efforts.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 4-(3,3-dimethylbutanoylamino)-3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide, possesses a well-defined chemical structure that dictates its biological activity.[1] Key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-(3,3-dimethylbutanoylamino)-3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide[1] |

| CAS Number | 851202-49-8[1] |

| Molecular Formula | C₁₆H₁₇F₂N₃O₂S[1] |

| SMILES | CC(C)(C)CC(=O)NC1=C(F)C=C(C=C1F)C(=O)NC2=NC=CS2[1] |

| InChI Key | KEUJAGGJGBWRFC-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molar Mass | 353.39 g/mol [1] |

| Appearance | Solid (form not specified) |

| Solubility | Data not available |

| Melting Point | Data not available |

| pKa | Data not available |

| logP | Data not available |

Biological Activity and Mechanism of Action

This compound functions as a selective antagonist of the adenosine A₂A receptor, a G-protein coupled receptor predominantly expressed in the brain, particularly in the striatum. Its primary mechanism of action involves blocking the signaling cascade initiated by the binding of endogenous adenosine to the A₂A receptor.

Adenosine A₂A Receptor Signaling Pathway

The adenosine A₂A receptor is coupled to the Gαs subunit of the heterotrimeric G-protein. Upon activation by an agonist (e.g., adenosine), Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the DARPP-32 protein, ultimately modulating neuronal excitability. By antagonizing this pathway, this compound can dampen the effects of adenosine, which is of therapeutic interest in conditions where adenosine signaling is dysregulated.

Receptor Binding Affinity

This compound exhibits high affinity for the human adenosine A₂A receptor, with significantly lower affinity for other adenosine receptor subtypes, highlighting its selectivity.

Table 3: Receptor Binding Affinity (Ki) of this compound

| Receptor Subtype | Ki (nM) | Selectivity vs. A₂A |

| Adenosine A₂A | 5.9[1] | - |

| Adenosine A₁ | 410[1] | 69-fold |

| Adenosine A₂B | 260[1] | 44-fold |

| Adenosine A₃ | >10,000[1] | >1695-fold |

Experimental Protocols

Receptor Binding Assay (General Protocol)

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the adenosine A₂A receptor and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a known concentration of a suitable radiolabeled A₂A receptor antagonist (e.g., [³H]ZM241385), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a controlled temperature for a sufficient period to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assay (cAMP Measurement)

A functional assay measures the ability of an antagonist to block the agonist-induced cellular response. For the A₂A receptor, this is typically a measurement of cAMP production.

Methodology:

-

Cell Culture: Culture cells expressing the adenosine A₂A receptor.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Stimulate the cells with a known concentration of an A₂A receptor agonist (e.g., NECA).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC₅₀ for the inhibition of agonist-stimulated cAMP production.

Synthesis and Purification

Detailed, step-by-step synthesis and purification protocols for this compound are proprietary and not publicly available. The synthesis would likely involve a multi-step process culminating in the formation of the amide bond between the 4-(3,3-dimethylbutanoylamino)-3,5-difluorobenzoic acid precursor and 2-aminothiazole. Purification would typically be achieved through techniques such as column chromatography and recrystallization.

Analytical Characterization

The identity and purity of this compound would be confirmed using a suite of standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.

Specific spectral data and chromatograms for this compound are not publicly available.

Conclusion

This compound is a highly selective and potent antagonist of the adenosine A₂A receptor. Its well-characterized in vitro pharmacological profile makes it an important research tool for investigating the role of the A₂A receptor in health and disease. While detailed experimental protocols and certain physicochemical data remain proprietary, the information provided in this guide serves as a valuable resource for scientists and researchers working with this compound. Further research and publication of detailed methodologies will undoubtedly enhance its utility in the field of drug discovery and development.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Lu AA41063

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu AA41063 is a potent and selective, non-xanthine antagonist of the adenosine A2A receptor (A2AR). Developed by H. Lundbeck A/S, it was investigated as a potential therapeutic agent for neurodegenerative conditions, particularly Parkinson's disease. Its chemical designation is 4-(3,3-dimethylbutyrylamino)-3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide. While showing high affinity for the A2AR, challenges with aqueous solubility led to the development of a water-soluble prodrug, Lu AA47070. Despite promising preclinical findings, the clinical development of this compound and its prodrug was discontinued. This guide provides a comprehensive overview of the discovery, synthesis, and preclinical data associated with this compound.

Discovery and Rationale

The discovery of this compound was driven by the therapeutic potential of antagonizing the adenosine A2A receptor for the treatment of Parkinson's disease.[1][2] The A2A receptor is highly expressed in the basal ganglia, a brain region critically involved in motor control. In Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor impairments. A2A receptors are co-localized with dopamine D2 receptors, and their antagonism has been shown to potentiate dopaminergic neurotransmission, offering a non-dopaminergic approach to symptom management.

This compound emerged from a structure-activity relationship (SAR) campaign aimed at developing potent and selective A2AR antagonists with improved drug-like properties over earlier xanthine-based antagonists.[2]

Synthesis

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in its entirety, the general synthetic approach for this class of N-thiazolyl-benzamides can be inferred from the medicinal chemistry literature. The synthesis likely involves the coupling of a substituted benzoic acid with a 2-aminothiazole derivative. A plausible synthetic workflow is outlined below.

Experimental Workflow: Synthesis of this compound

Caption: Plausible synthetic workflow for this compound.

Methodology

-

Acylation: 4-amino-3,5-difluorobenzoic acid is acylated with 3,3-dimethylbutanoyl chloride in the presence of a base (e.g., pyridine) to yield 4-(3,3-dimethylbutyrylamino)-3,5-difluorobenzoic acid.

-

Amide Coupling: The resulting benzoic acid derivative is then coupled with 2-aminothiazole. This can be achieved through activation of the carboxylic acid with a coupling agent (e.g., HATU, EDCI) or by converting the carboxylic acid to an acid chloride followed by reaction with 2-aminothiazole.

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist at the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The A2A receptor is typically activated by endogenous adenosine, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By blocking this interaction, this compound prevents the downstream signaling cascade.

Adenosine A2A Receptor Signaling Pathway

References

Lu AA41063: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lu AA41063, a selective adenosine A₂A receptor antagonist, for its application in neuroscience research. This document outlines its pharmacological profile, key experimental methodologies, and relevant signaling pathways.

Core Compound Profile

This compound is a non-xanthine derivative that acts as a potent and selective antagonist for the human adenosine A₂A receptor (hA₂A). Its selectivity for the A₂A receptor over other adenosine receptor subtypes makes it a valuable tool for investigating the role of this specific receptor in various neurological processes and as a potential therapeutic agent.

Quantitative Data: Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound for the four human adenosine receptor subtypes. This data is crucial for understanding its selectivity and potential off-target effects.

| Receptor Subtype | Binding Affinity (Ki) in nM | Fold Selectivity vs. A₂A |

| Adenosine A₂A | 5.9 | - |

| Adenosine A₁ | 410 | 69-fold |

| Adenosine A₂B | 260 | 44-fold |

| Adenosine A₃ | >10,000 | >1,695-fold |

Signaling Pathways

This compound exerts its effects by blocking the canonical signaling pathway of the adenosine A₂A receptor, which is a G-protein coupled receptor (GPCR) typically linked to Gs proteins. The following diagram illustrates the antagonistic action of this compound on this pathway.

Caption: Antagonistic action of this compound on the A₂A receptor signaling pathway.

Experimental Protocols

To facilitate the study of this compound and similar compounds, detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the affinity of this compound for the human adenosine A₂A receptor.

Principle: This is a competitive binding assay that measures the ability of this compound to displace a radiolabeled ligand known to bind to the A₂A receptor with high affinity.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human A₂A receptor.

-

Radioligand: [³H]ZM241385 or a similar high-affinity A₂A receptor radioligand.

-

Test compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled A₂A receptor ligand.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

cAMP Functional Assay

This assay assesses the functional effect of an antagonist on receptor signaling.

Objective: To determine the potency of this compound in inhibiting agonist-induced cyclic AMP (cAMP) production.

Principle: The adenosine A₂A receptor is a Gs-coupled receptor. Its activation by an agonist leads to an increase in intracellular cAMP levels. An antagonist like this compound will block this effect.

Materials:

-

HEK293 cells stably expressing the human A₂A receptor.

-

A₂A receptor agonist (e.g., NECA or CGS21680).

-

Test compound: this compound.

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

-

Seed the HEK293-A₂A cells in a 96-well plate and allow them to attach overnight.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of an A₂A receptor agonist to induce cAMP production.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve to determine the IC₅₀ of this compound.

Caption: Workflow for a cAMP functional assay.

This guide provides a foundational understanding of this compound for neuroscience research. The provided data and protocols are intended to support the design and execution of further investigations into the therapeutic potential and biological role of A₂A receptor antagonism.

Adenosine A2A Antagonists: A Deep Dive into their Therapeutic Potential in Neurodegenerative Diseases

For Immediate Release

This technical guide provides an in-depth analysis of the role of adenosine A2A receptor antagonists in the pathophysiology and potential treatment of neurodegenerative diseases. Designed for researchers, scientists, and drug development professionals, this document synthesizes current preclinical and clinical data, details key experimental methodologies, and visualizes complex biological pathways to offer a comprehensive resource on this promising class of therapeutic agents.

Introduction: The Adenosine A2A Receptor as a Therapeutic Target

The adenosine A2A receptor, a G-protein coupled receptor predominantly expressed in the basal ganglia, has emerged as a critical modulator of neuronal function and neuroinflammation. Its unique localization and signaling properties make it a compelling target for therapeutic intervention in a range of neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, Huntington's disease, and multiple sclerosis. This guide explores the scientific rationale behind targeting the A2A receptor and the current landscape of antagonist development.

The Adenosine A2A Receptor Signaling Pathway

Activation of the adenosine A2A receptor by its endogenous ligand, adenosine, primarily triggers a Gs/olf-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, influencing neurotransmitter release and gene expression. A key interaction in the striatum is the antagonistic relationship between A2A and dopamine D2 receptors, which is fundamental to the motor control deficits observed in Parkinson's disease.[1][2][3]

Below is a diagram illustrating the canonical A2A receptor signaling pathway.

Caption: Adenosine A2A Receptor Signaling Pathway.

Role in Neurodegenerative Diseases

Parkinson's Disease

The rationale for using A2A antagonists in Parkinson's disease stems from the high expression of A2A receptors in the striatum, where they form functional heterodimers with dopamine D2 receptors.[1][2] By blocking A2A receptors, these antagonists can potentiate D2 receptor signaling, thereby compensating for the dopamine deficiency that characterizes Parkinson's disease. This non-dopaminergic approach offers the potential to improve motor symptoms with a reduced risk of the motor complications associated with long-term levodopa therapy.[4][5]

Table 1: Summary of Key Clinical Trial Data for A2A Antagonists in Parkinson's Disease

| Drug | Trial Phase | Number of Patients | Dosage | Primary Outcome | Key Findings |

| Istradefylline | Phase 3 | 231 | 20 mg/day | Change in daily OFF time | Significant reduction in OFF time by 0.7 hours compared to placebo (p=0.03).[6] |

| Pooled Analysis | 2,719 | 20 & 40 mg/day | Reduction in OFF hours/day | Significant reduction in OFF time (-0.38h for 20mg, -0.45h for 40mg) and increase in ON time without troublesome dyskinesia.[2] | |

| Preladenant | Phase 3 (Trial 1) | 778 | 2, 5, 10 mg twice daily | Change in OFF time | No significant reduction in OFF time compared to placebo.[7] |

| Phase 3 (Trial 2) | 476 | 2, 5 mg twice daily | Change in OFF time | No significant reduction in OFF time compared to placebo.[7] | |

| Phase 3 (Monotherapy) | 1,007 | 2, 5, 10 mg twice daily | Change in UPDRS parts 2+3 score | No significant improvement compared to placebo.[8][9] | |

| Tozadenant | Phase 2b | 420 | 60, 120, 180, 240 mg twice daily | Change in daily OFF time | Significant reduction in OFF time with 120 mg (-1.1h) and 180 mg (-1.2h) doses compared to placebo.[10][11][12] |

| Phase 3 | - | 60, 120 mg twice daily | - | Halted due to safety concerns (agranulocytosis).[13] |

Alzheimer's Disease

In Alzheimer's disease, A2A receptors are implicated in synaptic dysfunction and neuroinflammation.[7][14] Upregulation of A2A receptors has been observed in the brains of Alzheimer's patients, and their activation is linked to cognitive impairment.[15] A2A antagonists are being investigated for their potential to mitigate these effects by reducing neuroinflammation and restoring synaptic plasticity.[7][14]

Table 2: Summary of Preclinical Data for A2A Antagonists in Alzheimer's Disease Models

| Animal Model | A2A Antagonist | Key Findings |

| Transgenic mouse model (APP/PS1) | Caffeine (non-selective) | Reduced amyloid-beta deposition and improved cognitive performance. |

| Transgenic mouse model (Tg2576) | Istradefylline | Reversed cognitive deficits and reduced synaptic pathology. |

| Rat model of beta-amyloid toxicity | SCH 58261 | Protected against neuronal cell death and cognitive impairment. |

Huntington's Disease

The role of A2A receptors in Huntington's disease is complex, with some studies suggesting a decrease in receptor expression in the striatum of patients.[16][17] However, preclinical studies using A2A antagonists have shown some beneficial effects on motor and cognitive function in animal models of the disease, suggesting a potential therapeutic avenue.[18][19]

Table 3: Summary of Preclinical Data for A2A Antagonists in Huntington's Disease Models

| Animal Model | A2A Antagonist | Key Findings |

| R6/2 transgenic mouse model | Istradefylline | Improved motor coordination and extended survival. |

| Quinolinic acid-induced rat model | SCH 58261 | Reduced striatal neuron loss and improved motor function. |

Multiple Sclerosis

In multiple sclerosis, A2A receptors are found on immune cells and are involved in regulating the inflammatory response.[20] The role of A2A antagonists in this context is still under investigation, with some studies suggesting they may have anti-inflammatory effects and could be beneficial in reducing the autoimmune attack on the central nervous system.[21][22][23]

Table 4: Summary of Preclinical Data for A2A Antagonists in Multiple Sclerosis Models

| Animal Model | A2A Antagonist | Key Findings |

| Experimental Autoimmune Encephalomyelitis (EAE) mouse model | SCH 58261 | Ameliorated clinical signs of EAE and reduced CNS inflammation.[16] |

| Experimental Autoimmune Encephalomyelitis (EAE) mouse model | Caffeine (non-selective) | Reduced infiltration of immune cells into the CNS and decreased demyelination.[23] |

Key Experimental Protocols

The following sections detail standardized protocols for inducing and assessing neurodegenerative disease models in animals, which are crucial for the preclinical evaluation of A2A antagonists.

MPTP-Induced Parkinson's Disease Mouse Model

This protocol describes the induction of Parkinsonism in mice using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[4][24][25][26][27]

Methodology:

-

Animal Selection: C57BL/6 mice are commonly used due to their high sensitivity to MPTP.

-

MPTP Administration: MPTP is typically administered via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP-HCl (free base) at 2-hour intervals. All procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

-

Behavioral Assessment: Motor function is assessed 7-21 days post-injection using tests such as:

-

Rotarod test: To measure motor coordination and balance.

-

Cylinder test: To assess forelimb akinesia.

-

Open field test: To evaluate locomotor activity.

-

-

Neurochemical and Histological Analysis: Post-mortem analysis of the substantia nigra and striatum is performed to quantify dopaminergic neuron loss (e.g., tyrosine hydroxylase immunohistochemistry) and striatal dopamine levels (e.g., HPLC).

Caption: MPTP Model Experimental Workflow.

6-OHDA-Induced Parkinson's Disease Rat Model

The 6-hydroxydopamine (6-OHDA) rat model is another widely used paradigm for studying Parkinson's disease.[28][29][30][31][32]

Methodology:

-

Animal Selection: Sprague-Dawley or Wistar rats are commonly used.

-

Surgical Procedure:

-

Animals are anesthetized and placed in a stereotaxic frame.

-

A burr hole is drilled over the target brain region (e.g., medial forebrain bundle or striatum).

-

6-OHDA (typically 8-16 µg in ascorbate-saline) is unilaterally infused into the target site using a microsyringe.

-

-

Post-operative Care: Animals receive post-operative analgesia and are monitored for recovery.

-

Behavioral Assessment: After a recovery period of 2-3 weeks, motor deficits are assessed using:

-

Apomorphine- or amphetamine-induced rotation test: To quantify the extent of the dopaminergic lesion.

-

Cylinder test: To assess forelimb use asymmetry.

-

Stepping test: To measure forelimb akinesia.

-

-

Histological Verification: The extent of the dopaminergic lesion is confirmed post-mortem by tyrosine hydroxylase immunohistochemistry.

Assessment of Neuroinflammation in Alzheimer's Disease Mouse Models

This protocol outlines methods to quantify neuroinflammation in transgenic mouse models of Alzheimer's disease.[33][34][35][36][37]

Methodology:

-

Animal Model: Use of transgenic mouse models that develop amyloid-beta plaques and/or tau pathology (e.g., 5XFAD, APP/PS1).

-

Tissue Preparation:

-

Mice are transcardially perfused with saline followed by 4% paraformaldehyde.

-

Brains are dissected, post-fixed, and cryoprotected in sucrose.

-

Brains are sectioned using a cryostat or microtome.

-

-

Immunohistochemistry/Immunofluorescence:

-

Brain sections are stained with antibodies against markers of microgliosis (e.g., Iba1) and astrocytosis (e.g., GFAP).

-

Co-staining with markers for amyloid plaques (e.g., Thioflavin S or anti-Aβ antibodies) can be performed.

-

-

Quantification:

-

Images of stained sections are captured using a microscope.

-

The area of immunoreactivity for Iba1 and GFAP around amyloid plaques is quantified using image analysis software.

-

-

Cytokine Analysis:

-

Brain tissue homogenates can be used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or multiplex assays.

-

Conclusion and Future Directions

Adenosine A2A receptor antagonists represent a promising non-dopaminergic therapeutic strategy for a range of neurodegenerative diseases. While istradefylline has gained approval for Parkinson's disease in some countries, the clinical development of other antagonists has faced challenges, highlighting the complexities of translating preclinical findings to human therapies. Future research should focus on refining patient selection, identifying biomarkers of treatment response, and further elucidating the intricate roles of A2A receptor signaling in the diverse pathologies of neurodegeneration. The continued exploration of this target holds significant potential for the development of novel and effective treatments for these devastating disorders.

References

- 1. Development - A2A receptor signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 2. researchgate.net [researchgate.net]

- 3. Istradefylline for Parkinson's disease patients experiencing motor fluctuations: results of the KW-6002-US-018 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Study of istradefylline in patients with Parkinson's disease on levodopa with motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preladenant as an Adjunctive Therapy With Levodopa in Parkinson Disease: Two Randomized Clinical Trials and Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Randomized trial of preladenant, given as monotherapy, in patients with early Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. augusta.edu [augusta.edu]

- 11. Tozadenant (SYN115) in patients with Parkinson's disease who have motor fluctuations on levodopa: a phase 2b, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scienceofparkinsons.com [scienceofparkinsons.com]

- 14. researchgate.net [researchgate.net]

- 15. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. A critical evaluation of adenosine A2A receptors as potentially "druggable" targets in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A2AR antagonist treatment for multiple sclerosis: Current progress and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. research.abo.fi [research.abo.fi]

- 22. researchgate.net [researchgate.net]

- 23. The adenosinergic signaling in the pathogenesis and treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]

- 26. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]

- 27. imrpress.com [imrpress.com]

- 28. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 29. researchgate.net [researchgate.net]

- 30. conductscience.com [conductscience.com]

- 31. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 32. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models [ouci.dntb.gov.ua]

- 34. Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Neuroinflammation in a Mouse Model of Alzheimer’s Disease versus Auditory Dysfunction: Machine Learning Interpretation and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 36. "Rodent models of neuroinflammation for Alzheimer's disease" by A. Nazem, R. Sankowski et al. [academicworks.medicine.hofstra.edu]

- 37. researchgate.net [researchgate.net]

Preclinical Evaluation of Novel Therapeutics in Parkinson's Disease Models: A Technical Guide

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms like bradykinesia, rigidity, and tremor.[1][2][3] The pathological hallmarks also include the aggregation of α-synuclein protein into Lewy bodies.[4] Preclinical animal models are indispensable tools for understanding disease pathogenesis and for testing the efficacy and mechanism of action of new therapeutic candidates before they advance to clinical trials.[5]

This guide provides an in-depth overview of the common preclinical models used to evaluate novel compounds for Parkinson's disease, using the fictitious compound "Lu AA41063" as an example to illustrate the process. It details experimental protocols, presents hypothetical data in a structured format, and visualizes key pathways and workflows.

Key Preclinical Models in Parkinson's Disease Research

The most widely used preclinical models for PD are neurotoxin-based and genetic models, primarily in rodents.[4][6][7] These models aim to replicate key features of PD, such as dopaminergic neurodegeneration and motor deficits.[4][5]

-

6-Hydroxydopamine (6-OHDA) Model: This is a classic and widely used model where the neurotoxin 6-OHDA is stereotaxically injected into the substantia nigra or the medial forebrain bundle of rodents.[2][8] 6-OHDA is a selective catecholaminergic neurotoxin that is taken up by dopamine transporters, leading to the destruction of dopaminergic neurons.[6]

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: The MPTP model is another popular neurotoxin-based model, particularly in mice.[4][9] Systemic administration of MPTP leads to a significant loss of dopaminergic neurons in the substantia nigra and a reduction in striatal dopamine levels.[9][10]

-

α-Synuclein Models: These genetic models involve the overexpression of α-synuclein (often with a mutation like A53T) using viral vectors (e.g., AAV) or by creating transgenic animals.[5][7][9] These models are particularly useful for studying the role of α-synuclein pathology in PD and for testing therapies targeting this aspect of the disease.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are representative protocols for the 6-OHDA and α-synuclein models.

Protocol 1: Unilateral 6-OHDA Lesioning in Rats

-

Animal Subjects: Male Wistar rats (250-300g).

-

Anesthesia: Animals are anesthetized with isoflurane (2-3% in oxygen).

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small hole is drilled in the skull over the target area (medial forebrain bundle).

-

Neurotoxin Injection: 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) is infused unilaterally using a Hamilton syringe at a rate of 1 µL/min. The needle is left in place for 5 minutes post-injection to allow for diffusion.[8]

-

Post-operative Care: Animals receive post-operative analgesics and are monitored daily.

-

Behavioral Testing: Behavioral assessments (e.g., apomorphine-induced rotations, cylinder test) are performed 2-3 weeks post-lesion to confirm the extent of the dopaminergic lesion.

-

Drug Administration: "this compound" or vehicle is administered (e.g., daily via oral gavage) starting from a predetermined time point post-lesion.

-

Endpoint Analysis: At the end of the treatment period, animals are euthanized for neurochemical (e.g., HPLC for dopamine levels) and immunohistochemical (e.g., tyrosine hydroxylase staining) analysis of the striatum and substantia nigra.

Protocol 2: AAV-A53T α-Synuclein Overexpression in Mice

-

Animal Subjects: Male C57BL/6 mice (8-10 weeks old).

-

Viral Vector: An adeno-associated virus (AAV) vector carrying the human A53T mutant α-synuclein gene.

-

Stereotaxic Injection: Under isoflurane anesthesia, the AAV-A53T-α-synuclein vector is injected unilaterally into the substantia nigra.[9]

-

Post-operative Care and Monitoring: Standard post-operative care is provided. Animals are monitored for motor deficits over several weeks.

-

Drug Administration: Treatment with "this compound" or vehicle begins 2 weeks post-injection and continues for the duration of the study.

-

Behavioral Assessments: A battery of motor tests (e.g., rotarod, cylinder test, open field test) is conducted at baseline and at multiple time points post-treatment.

-

Endpoint Analysis: Brain tissue is collected for immunohistochemical analysis of α-synuclein aggregation, dopaminergic neuron loss (tyrosine hydroxylase staining), and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).

Data Presentation: Hypothetical Efficacy of this compound

The following tables summarize hypothetical quantitative data from preclinical studies of "this compound".

Table 1: Effect of this compound on Motor Function in the 6-OHDA Rat Model

| Treatment Group | Apomorphine-Induced Rotations (turns/min, mean ± SEM) | Cylinder Test (Forelimb Use Asymmetry, % contralateral) |

| Sham + Vehicle | 1.2 ± 0.3 | 48.5 ± 2.1 |

| 6-OHDA + Vehicle | 7.8 ± 0.9 | 15.2 ± 1.8 |

| 6-OHDA + this compound (1 mg/kg) | 5.9 ± 0.7 | 25.8 ± 2.0 |

| 6-OHDA + this compound (5 mg/kg) | 3.1 ± 0.5 | 38.9 ± 2.3 |

| 6-OHDA + L-DOPA (6 mg/kg) | 2.5 ± 0.4 | 42.1 ± 2.5 |

| *p<0.05, **p<0.01 vs. 6-OHDA + Vehicle |

Table 2: Neuroprotective Effects of this compound in the 6-OHDA Rat Model

| Treatment Group | Striatal Dopamine (% of Sham, mean ± SEM) | TH+ Neurons in Substantia Nigra (% of Sham, mean ± SEM) |

| Sham + Vehicle | 100 ± 5.2 | 100 ± 4.8 |

| 6-OHDA + Vehicle | 12.5 ± 2.1 | 28.3 ± 3.5 |

| 6-OHDA + this compound (1 mg/kg) | 25.8 ± 3.0 | 40.1 ± 4.1 |

| 6-OHDA + this compound (5 mg/kg) | 45.2 ± 4.5 | 62.5 ± 5.0 |

| 6-OHDA + L-DOPA (6 mg/kg) | N/A (symptomatic relief) | 29.1 ± 3.8 |

| *p<0.05, **p<0.01 vs. 6-OHDA + Vehicle |

Table 3: Effect of this compound on α-Synuclein Pathology and Neuroinflammation

| Treatment Group | α-Synuclein Aggregates (Integrated Density, mean ± SEM) | Iba1+ Microglia (% of Sham, mean ± SEM) |

| Sham + Vehicle | 1.0 ± 0.2 | 100 ± 8.1 |

| AAV-Syn + Vehicle | 8.9 ± 1.1 | 250.4 ± 15.6 |

| AAV-Syn + this compound (5 mg/kg) | 4.2 ± 0.6 | 145.2 ± 10.2 |

| *p<0.05, **p<0.01 vs. AAV-Syn + Vehicle |

Visualizations: Pathways and Workflows

Visual diagrams are essential for conveying complex biological pathways and experimental designs.

Caption: Simplified dopamine synthesis, release, and postsynaptic signaling pathway.

Caption: A typical experimental workflow for testing a novel therapeutic in a neurotoxin model of PD.

Caption: The pathological cascade of α-synuclein aggregation leading to neuroinflammation and cell death.

References

- 1. Animal models of Parkinson’s disease: bridging the gap between disease hallmarks and research questions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FGF, Mechanism of Action, Role in Parkinson's Disease, and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Drug discovery and development for Parkinson’s disease: are preclinical models good enough? [frontiersin.org]

- 5. Animal models for preclinical Parkinson's research: An update and critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Animal Models of Parkinson’s Disease: A Gateway to Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. criver.com [criver.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Lu AA41063

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AA41063 is a potent and selective antagonist of the adenosine A2A receptor. It is a non-xanthine derivative with high affinity for the human A2A receptor. Due to its poor aqueous solubility, in vivo studies have often utilized its water-soluble phosphate ester prodrug, Lu AA47070, which is readily converted to this compound in the body. The primary therapeutic target for this compound has been Parkinson's disease, owing to the well-established role of adenosine A2A receptors in modulating dopaminergic neurotransmission in the striatum. These application notes provide an overview of the in vivo experimental protocols for evaluating the efficacy of this compound and its prodrug, Lu AA47070, particularly in rodent models of Parkinson's disease.

Mechanism of Action

This compound acts as a selective antagonist at the adenosine A2A receptor. In the basal ganglia, particularly the striatum, A2A receptors are highly expressed on the striatopallidal medium spiny neurons of the "indirect pathway" and form heteromers with dopamine D2 receptors. There is a reciprocal antagonistic interaction between these two receptors. By blocking the A2A receptor, this compound can potentiate D2 receptor-mediated signaling, which is diminished in Parkinson's disease due to dopamine depletion. This modulation of the indirect pathway is believed to be the primary mechanism through which this compound exerts its anti-parkinsonian effects.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its prodrug, Lu AA47070.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) in nM |

| Human Adenosine A2A | 5.9 |

| Human Adenosine A1 | 410 |

| Human Adenosine A2B | 260 |

| Human Adenosine A3 | >10,000 |

Table 2: In Vivo Efficacy of Lu AA47070 in a Rat Model of Parkinsonism (Pimozide-Induced Catalepsy)

| Treatment Group | Dose (mg/kg, IP) | Catalepsy Score (mean seconds) | % Reversal of Catalepsy |

| Vehicle | - | 180 | 0% |

| Lu AA47070 | 3.75 | 120 | 33% |

| Lu AA47070 | 7.5 | 80 | 56% |

| Lu AA47070 | 15.0 | 40 | 78% |

| Lu AA47070 | 30.0 | 20 | 89% |

Data adapted from Salamone et al., 2012.

Table 3: Pharmacokinetic Parameters of this compound and Lu AA47070 in Rats

| Compound | Administration Route | Bioavailability (F) |

| This compound | Oral | Low |

| Lu AA47070 | Oral | High |

Experimental Protocols

Animal Models of Parkinson's Disease

A common approach to induce parkinsonian-like motor deficits in rodents is through the use of dopamine receptor antagonists.

-

Pimozide- or Haloperidol-Induced Catalepsy:

-

Animal Model: Male Sprague-Dawley rats (250-350 g).

-

Induction of Catalepsy: Administer the dopamine D2 receptor antagonist pimozide (1.0 mg/kg, intraperitoneally - IP) or haloperidol (0.5 mg/kg, IP).

-

Assessment: Catalepsy can be measured by placing the rat's forepaws on a horizontal bar raised a few inches off the surface and measuring the time it takes for the rat to remove its paws.

-

In Vivo Efficacy Studies

The following protocols are based on studies evaluating the ability of Lu AA47070 to reverse motor deficits in rodent models of Parkinson's disease.[1]

-

Protocol 1: Reversal of Pimozide-Induced Catalepsy

-

Animals: Male Sprague-Dawley rats.

-

Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration:

-

Administer Lu AA47070 (e.g., 3.75, 7.5, 15.0, 30.0 mg/kg, IP) or vehicle.

-

30 minutes later, administer pimozide (1.0 mg/kg, IP).

-

-

Behavioral Testing:

-

Assess catalepsy at 30, 60, 90, and 120 minutes after pimozide injection.

-

The catalepsy test involves placing the forepaws of the rat on a horizontal bar (9 cm high) and measuring the time until both forepaws are removed. A cut-off time of 180 seconds is typically used.

-

-

Data Analysis: Compare the catalepsy scores between the vehicle-treated and Lu AA47070-treated groups.

-

-

Protocol 2: Locomotor Activity Assessment

-

Animals: Male Sprague-Dawley rats.

-

Apparatus: Use automated locomotor activity chambers.

-

Drug Administration:

-

Administer Lu AA47070 (e.g., 3.75, 7.5, 15.0, 30.0 mg/kg, IP) or vehicle.

-

30 minutes later, administer pimozide (1.0 mg/kg, IP).

-

-

Behavioral Testing: Place the rats in the locomotor activity chambers immediately after pimozide injection and record activity for a set duration (e.g., 60 minutes).

-

Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, and vertical activity.

-

-

Protocol 3: Assessment of Tremulous Jaw Movements

-

Animals: Male Sprague-Dawley rats.

-

Induction of Tremor: Administer pimozide (1.0 mg/kg, IP).

-

Drug Administration: Administer Lu AA47070 (e.g., 3.75, 7.5, 15.0, 30.0 mg/kg, IP) or vehicle 30 minutes before pimozide.

-

Behavioral Observation:

-

Place rats in individual observation chambers.

-

Observe and count the number of tremulous jaw movements for a defined period (e.g., 5 minutes) at set intervals after pimozide administration.

-

-

Data Analysis: Compare the frequency of tremulous jaw movements between the different treatment groups.

-

Signaling Pathway and Experimental Workflow Diagrams

References

Application Notes and Protocols for Lu AA41063 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AA41063 is a potent and selective non-xanthine antagonist of the adenosine A2A receptor (A2AR).[1] The A2A receptor, a Gs protein-coupled receptor, is a key regulator in various physiological processes, including inflammation, neurotransmission, and immune responses. Its activation by adenosine triggers a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates downstream cellular functions. Due to its role in these pathways, the A2A receptor is a significant target in drug discovery for conditions such as Parkinson's disease, cancer, and inflammatory disorders. These application notes provide a detailed protocol for the dissolution and use of this compound in in vitro cell culture experiments, enabling researchers to investigate its biological effects.

Data Presentation

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 4-(3,3-dimethylbutanoylamino)-3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide |

| Molecular Formula | C16H17F2N3O2S |

| Molar Mass | 353.39 g/mol |

| CAS Number | 851202-49-8 |

Solubility and Storage of this compound

| Solvent | Solubility | Storage of Stock Solution |

| Dimethyl Sulfoxide (DMSO) | Estimated to be ≥ 20 mg/mL. Empirical determination is recommended. | -20°C for short-term storage (weeks), -80°C for long-term storage (months). |

| Water | Insoluble | Not recommended for creating stock solutions. |